Clarithromycin Impurity C is classified under the category of macrolide antibiotics. It is derived from the degradation or chemical modification of clarithromycin during synthesis or storage. The compound has a specific molecular formula of and a molecular weight of approximately 763.0 g/mol . Its Chemical Abstracts Service (CAS) number is 127253-06-9, which uniquely identifies it in chemical databases.
The synthesis of Clarithromycin Impurity C involves several steps, primarily focusing on selective methylation processes. A notable method for preparing this impurity includes protecting the oxime hydroxyl group of erythromycin oxime and selectively methylating the hydroxyl groups on the deoxy amino sugar ring. This process can be summarized in the following steps:
This method is noted for its high selectivity in methylation and results in a product with over 99% purity, which is crucial for its use as a reference standard in pharmaceutical applications.
The molecular structure of Clarithromycin Impurity C features multiple functional groups characteristic of macrolide antibiotics. Its structure includes:
The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, influencing its interaction with biological targets.
Clarithromycin Impurity C can undergo various chemical reactions typical for macrolide antibiotics. These reactions include:
Understanding these reactions is crucial for predicting the stability and behavior of this impurity in pharmaceutical formulations.
Clarithromycin Impurity C exhibits antibacterial activity through mechanisms similar to those of clarithromycin itself. It primarily acts by inhibiting bacterial protein synthesis. The mechanism involves:
The effectiveness of this mechanism can vary based on concentration and the specific bacterial strain involved .
Clarithromycin Impurity C possesses distinct physical and chemical properties that are essential for its characterization:
These properties are vital for ensuring proper handling and application in laboratory settings .
Clarithromycin Impurity C serves several important roles in scientific research:
The study of this impurity contributes significantly to ensuring the safety and efficacy of clarithromycin-based therapies .
Clarithromycin Impurity C (CAS Registry Number: 127253-06-9) is systematically identified in pharmacological literature and regulatory documents as 6-O-Methylerythromycin A (E)-9-oxime, reflecting its structural relationship to both erythromycin and clarithromycin. The compound is alternatively designated as Clarithromycin 9-Oxime in analytical method documentation and commercial reference standards [2] [4] [9]. Its molecular formula (C38H70N2O13) and molecular weight (762.97 g/mol) have been consistently verified through high-resolution mass spectrometry across multiple sources [1] [6] [8].
The defining structural feature of this impurity is the oxime functional group (-C=NOH) at the C9 position of the macrolactone ring, configured specifically in the E (trans) isomeric form. This modification occurs as a synthetic artifact during the manufacturing process of clarithromycin, which is itself a semisynthetic derivative of erythromycin. The complete IUPAC name, (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one, details the stereochemical configuration at each chiral center and the spatial orientation of the oxime moiety [1] [4] [6].
Spectroscopic characterization confirms retention of the desosamine sugar at C5 and the cladinose sugar at C3 positions, identical to the parent clarithromycin structure. The presence of the oxime group significantly alters the molecule's polarity and hydrogen-bonding capacity compared to the ketone-containing clarithromycin, resulting in distinct chromatographic behavior that enables its separation and quantification in reverse-phase HPLC methods. Nuclear magnetic resonance (NMR) studies further validate the E-configuration of the oxime, which is stereospecifically positioned opposite to the adjacent hydrogen atom at C8 [2] [5].
Table 1: Comprehensive Chemical Identifiers for Clarithromycin Impurity C
Identifier Type | Designation | Source |
---|---|---|
Systematic Name | 6-O-Methylerythromycin A (E)-9-oxime | [2] [3] |
CAS Registry Number | 127253-06-9 | [1] [4] [9] |
Molecular Formula | C38H70N2O13 | [1] [6] [8] |
Molecular Weight | 762.97 g/mol | [1] [3] [7] |
Common Synonyms | Clarithromycin 9-Oxime; Clarithromycin EP Impurity C; Clarithromycin USP Impurity C | [2] [4] [9] |
SMILES Notation | CC[C@@H]1C@@(O)C@@HO[C@H]4CC@@(C)C@HO[C@H]5C@@HC | [1] [8] |
The stringent characterization and control of Clarithromycin Impurity C exemplifies the critical importance of impurity profiling throughout macrolide antibiotic development. Impurities in semisynthetic antibiotics like clarithromycin originate primarily from three sources: starting material residues (erythromycin derivatives), process-related intermediates, and degradation products formed during manufacturing or storage [3] [5]. Clarithromycin Impurity C specifically arises as a synthetic intermediate when the ketone at position C9 of 6-O-methylerythromycin undergoes oximation—a chemical modification intended to protect this reactive site during subsequent manufacturing steps [3] [8].
Pharmaceutical impurities, even in trace quantities (typically 0.05-0.15% in final drug products), can significantly impact drug efficacy and stability profiles. Studies demonstrate that structural modifications like the C9 oxime in Clarithromycin Impurity C substantially reduce antibacterial activity compared to the parent clarithromycin molecule, likely due to impaired binding to the bacterial 50S ribosomal subunit [5]. Additionally, the presence of such impurities serves as a critical stability indicator, as increasing levels may signal decomposition pathways or manufacturing inconsistencies that could compromise product shelf-life [4] [9].
Regulatory-compliant impurity profiling requires advanced analytical techniques including high-performance liquid chromatography (HPLC) with UV/visible detection, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods enable precise identification and quantification of Clarithromycin Impurity C at levels as low as 0.01% relative to the main active compound. The development of impurity-specific reference standards has therefore become essential for method validation, with suppliers providing characterized materials at purities exceeding 95% [1] [7] [8].
Table 2: Comparative Profile of Key Clarithromycin-Related Impurities
Impurity Designation | Chemical Name | Molecular Formula | Molecular Weight | Structural Distinction from Clarithromycin |
---|---|---|---|---|
Clarithromycin Impurity C | 6-O-Methylerythromycin A (E)-9-oxime | C38H70N2O13 | 762.97 | Oxime group at C9 position |
Clarithromycin Impurity A | Clarithromycin F | C38H69NO14 | 763.95 | Hydroxylation pattern variation |
Clarithromycin Impurity B | 6-O-Methyl-15-norerythromycin A | C37H67NO13 | 733.93 | Lacking ethyl group at C15 |
Clarithromycin Impurity D | 3″-N-Demethyl-6-O-methylerythromycin A | C37H67NO13 | 733.93 | Demethylation of dimethylamino group |
Clarithromycin Impurity G | 6-O-Methylerythromycin A (E)-9-(O-methyloxime) | C39H72N2O13 | 776.99 | Methylated oxime at C9 position |
International pharmacopeial standards mandate strict control of impurities in clarithromycin active pharmaceutical ingredients (APIs), with Clarithromycin Impurity C specifically identified as a qualified impurity requiring monitoring in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [2] [4]. Regulatory specifications typically require identification thresholds at 0.10% and qualification thresholds at 0.15% of the main peak area in chromatographic analyses, necessitating highly sensitive and specific analytical methods [3] [5].
Pharmaceutical manufacturers must include comprehensive impurity profiles in regulatory submissions such as Abbreviated New Drug Applications (ANDAs), demonstrating that Clarithromycin Impurity C levels remain consistently below established safety thresholds throughout stability studies and production batches. This necessitates the use of certified reference standards with documented purity (>95%), structural confirmation, and traceability to pharmacopeial standards when available [2] [7]. Regulatory guidelines including ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products) provide the framework for establishing acceptance criteria based on maximum daily dose considerations [9].
Analytical methodologies for impurity control must undergo rigorous validation protocols assessing specificity, accuracy, precision, linearity, range, detection limit (LOD), quantitation limit (LOQ), and robustness. For Clarithromycin Impurity C, reversed-phase HPLC using UV detection at 210 nm is the predominant analytical technique, with method parameters detailed in pharmacopeial monographs [3] [5] [8]. The availability of well-characterized impurity standards enables accurate quantification and ensures compliance with increasingly stringent global regulatory requirements for antibiotic quality control.
Table 3: Regulatory Requirements for Clarithromycin Impurity C Control
Regulatory Aspect | Requirement | Analytical Considerations |
---|---|---|
Pharmacopeial Status | Listed in EP and USP as specified impurity | Must be included in routine API testing |
Identification Threshold | 0.10% of main peak area | Sufficient chromatographic resolution (R > 1.5) from clarithromycin and other impurities |
Qualification Threshold | 0.15% of main peak area | Use of qualified reference standard with purity certification |
Reference Standard Specifications | >95% purity; structural confirmation via NMR, MS, HPLC | Documentation of traceability to pharmacopeial standards |
Method Validation Parameters | Specificity, accuracy (recovery 90-110%), precision (%RSD < 5%), LOQ ≤ 0.05%) | Validation per ICH Q2(R1) guidelines |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7